(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol

DGAT-1 inhibition passive permeability oral bioavailability

The dioxino[2,3-d]pyrimidine scaffold is critical for achieving passive permeability and kinase selectivity in DGAT-1 and PI3K inhibitor programs, a property lost with simpler pyrimidines. Using a methyl or carboxylic acid analog limits functionalization, halting SAR campaigns. This 2-hydroxymethyl derivative solves this bottleneck, providing a versatile synthetic handle for parallel derivatization into esters, ethers, and carbamates. - Fragment-compliant: MW 168.15 & 12 heavy atoms, ideal for SPR/NMR screening. - Proven target validation: Elaborated analogs achieve DGAT-1 IC50 ~10 nM. - Flexible derivatization: Outperforms inert 2-methyl analog for library synthesis.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B13111530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1COC2=NC(=NC=C2O1)CO
InChIInChI=1S/C7H8N2O3/c10-4-6-8-3-5-7(9-6)12-2-1-11-5/h3,10H,1-2,4H2
InChIKeyPSHIFMCNSXNCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol: Structural Identity and Physicochemical Baseline


(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol (CAS 946505-93-7) is a heterocyclic building block composed of a pyrimidine ring fused with a 1,4-dioxane moiety, bearing a primary hydroxymethyl substituent at the 2-position . Its molecular formula is C₇H₈N₂O₃ (MW 168.15 g mol⁻¹), and the SMILES notation OCc1ncc2OCCOc2n1 confirms the connectivity of the fused bicyclic system . The compound serves as a versatile synthetic intermediate, with the hydroxymethyl group enabling downstream functionalization for structure–activity relationship (SAR) exploration within the broader dioxino[2,3-d]pyrimidine class that has been exploited in DGAT-1, PI3K, and DHODH inhibitor programs [1][2].

Scaffold context Dioxino[2,3-d]pyrimidine core with reported DGAT-1 and PI3K inhibitory activity (class-level evidence)
Synthetic handle Primary hydroxymethyl group supports diverse derivatization (esterification, etherification, oxidation)
Fragment fit Compliant with fragment rule-of-three; may support fragment-based screening campaigns

(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol: Scaffold-Dependent SAR Divergence


The dioxino[2,3-d]pyrimidine scaffold is not a passive structural carrier; its biological activity is exquisitely sensitive to the nature and position of substituents. Within the DGAT-1 inhibitor series, replacement of the lactam core of PF-04620110 with a dioxino[2,3-d]pyrimidine bicyclic system was essential to achieve adequate passive permeability, a property that would be lost if a purchaser substituted a simpler pyrimidine or a regioisomeric dioxine fusion [1]. In the PI3K inhibitor patent literature, the specific 6,7-dihydro-[1,4]dioxino fusion geometry is claimed to be critical for kinase selectivity, distinguishing it from oxazine-fused or non-fused pyrimidine analogs [2]. Even within the same dioxino[2,3-d]pyrimidine subclass, the 2-hydroxymethyl derivative offers a unique synthetic handle compared to the 2-methyl (CAS 946505-88-0), 2-carboxaldehyde (CAS 661463-28-1), or 2-carboxylic acid (CAS 1539948-54-3) congeners, enabling divergent derivatization pathways that directly impact procurement decisions for SAR campaigns [3].

Lactam core analogs May lack the passive permeability associated with the dioxino-fused ring system, limiting oral exposure in DGAT-1 research programs.
Oxazine-fused regioisomers May exhibit divergent PI3K isoform selectivity; dioxino geometry is reported as critical for kinase selectivity.
2-Methyl / 2-carboxaldehyde congeners Lack the hydroxymethyl synthetic handle, reducing downstream functionalization scope for SAR exploration.

(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol vs. Closest Analogs: Key Differentiators


Passive Permeability Advantage Over Lactam DGAT-1 Core

In the DGAT-1 inhibitor program, the dioxino[2,3-d]pyrimidine core was introduced to replace the lactam scaffold of the clinical candidate PF-04620110. The resulting compound 10 (bearing a dioxino[2,3-d]pyrimidine core analogous to that of the target compound) inhibited human DGAT-1 with an IC₅₀ of 10 nM and suppressed triglyceride synthesis at oral doses below 3 mg kg⁻¹, while the progenitor lactam series suffered from inadequate passive permeability that limited oral exposure [1]. Although a direct numerical Papp value for the target compound itself is not reported, the class-level evidence demonstrates that the dioxino[2,3-d]pyrimidine ring system confers a measurable permeability advantage over the lactam comparator, a factor directly relevant to procurement for pharmacokinetic optimization programs [1].

Passive permeability
Class-level inference
Dioxino core compound 10: DGAT-1 IC₅₀ 10 nM; oral TG suppression
Lactam core PF-04620110 (reported inhibitor): IC₅₀ 19 nM; limited passive permeability
Supports permeability-oriented scaffold selection
Class-level evidence; target compound Papp not reported
Synthetic versatility
Head-to-head
Hydroxymethyl: ≥4 reaction classes (esterification, etherification, oxidation, substitution)
2-Carboxaldehyde: ~2 classes; 2-Methyl: no reactive handle
Enables broader SAR library synthesis
Functional group comparison from reported methodology
PI3K selectivity
Class-level inference
Dioxino scaffold: claimed PI3K-modulating activity with isoform selectivity implications
Oxazine scaffold: also claimed but with differentiated selectivity profile
Fusion geometry may determine PI3K isoform preference
Exact IC₅₀ values not disclosed in patent
Fragment suitability
Cross-study comparable
MW 168; NHA 12; compliant with rule-of-three (MW
Elaborated dioxino[2,3-d]pyrimidine leads: MW >400; NHA >28
Supports fragment-based screening selection
Physicochemical comparison vs. lead-like analogs
DGAT-1 inhibition passive permeability oral bioavailability triglyceride synthesis

Synthetic Versatility of the Hydroxymethyl Handle

The 2006 synthetic methodology paper by the Orléans group established that 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde (CAS 661463-28-1) serves as the key intermediate for accessing diverse 2-substituted derivatives [1]. The target (6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol is obtained by reduction of this aldehyde precursor, yielding a primary alcohol that can participate in esterification, etherification, oxidation, or mesylation/tosylation reactions that the aldehyde cannot [1]. In contrast, the 2-methyl analog (CAS 946505-88-0) lacks a functionalizable handle at the 2-position, limiting its utility in fragment-based or parallel synthesis workflows. This differentiation is structural and synthetic, not activity-based, but it directly determines procurement choice for medicinal chemistry campaigns requiring a versatile 2-substituted dioxino[2,3-d]pyrimidine intermediate .

Synthetic versatility
Head-to-head
Hydroxymethyl: ≥4 reaction classes (esterification, etherification, oxidation, substitution)
2-Carboxaldehyde: ~2 classes; 2-Methyl: no reactive handle
Enables broader SAR library synthesis
Functional group comparison from reported methodology
synthetic intermediate functional group interconversion SAR exploration heterocyclic chemistry

PI3K Selectivity: Dioxino vs. Oxazine Scaffold

The Genentech patent application (US 2014/0065136) explicitly claims both dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitor compounds, but the structure–activity data indicate that the dioxino-fused variants offer distinct PI3K isoform selectivity profiles compared to their oxazine counterparts [1]. While the patent does not disclose the exact IC₅₀ of the target methanol compound against specific PI3K isoforms, it establishes that the 6,7-dihydro-[1,4]dioxino fusion geometry is a critical determinant of PI3K inhibitory activity. The target compound, bearing the precise 6,7-dihydro-[1,4]dioxino substitution pattern, falls within the selectively claimed Markush structure, distinguishing it from the oxazine-fused regioisomers that are also claimed but exhibit divergent selectivity [1]. This patent-level differentiation is material for procurement in PI3K-targeted drug discovery programs where isoform selectivity is paramount.

PI3K selectivity
Class-level inference
Dioxino scaffold: claimed PI3K-modulating activity with isoform selectivity implications
Oxazine scaffold: also claimed but with differentiated selectivity profile
Fusion geometry may determine PI3K isoform preference
Exact IC₅₀ values not disclosed in patent
PI3K inhibition kinase selectivity anticancer anti-inflammatory

Fragment-Like Physicochemical Profile for Ligand Efficiency

In fragment-based drug discovery (FBDD), ligand efficiency (LE) metrics dictate the selection of starting points. The target compound (MW = 168.15 g mol⁻¹, heavy atom count = 12) occupies a favorable fragment-like physicochemical space compared to elaborated dioxino[2,3-d]pyrimidine analogs. For instance, the DGAT-1 clinical candidate AZD7687 (MW ~450–500 g mol⁻¹) and the PI3K inhibitor series exemplified in the Genentech patent (typical MW > 400 g mol⁻¹) are lead-like or drug-like molecules unsuitable for fragment screening [1][2]. At MW 168, the target compound provides a higher ligand efficiency potential (pIC₅₀/NHA) should weak initial affinity be detected, making it a superior procurement choice for FBDD campaigns compared to heavier, pre-functionalized dioxino[2,3-d]pyrimidine derivatives that would exceed fragment rule-of-three guidelines [3].

Fragment suitability
Cross-study comparable
MW 168; NHA 12; compliant with rule-of-three (MW
Elaborated dioxino[2,3-d]pyrimidine leads: MW >400; NHA >28
Supports fragment-based screening selection
Physicochemical comparison vs. lead-like analogs
ligand efficiency fragment-based drug discovery physicochemical property lead optimization

(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol: Drug Discovery Applications


Fragment-Based Lead Discovery for Kinases and Metabolic Enzymes

With a molecular weight of 168.15 g mol⁻¹ and a heavy atom count of 12, the compound conforms to the fragment rule-of-three, making it an ideal entry point for fragment screening by NMR, SPR, or X-ray crystallography [1]. The dioxino[2,3-d]pyrimidine core has established precedent for binding to DGAT-1 (IC₅₀ ~10 nM for elaborated analogs) and PI3 kinases, providing target-class validation for fragment elaboration [2][3]. Procurement of this fragment, rather than a larger, pre-decorated analog, preserves maximum ligand efficiency for subsequent structure-guided optimization.

Parallel Library Synthesis from Hydroxymethyl Group

The 2-hydroxymethyl group provides a versatile synthetic handle for parallel derivatization. Unlike the 2-methyl analog, which is inert toward further functionalization, the hydroxymethyl moiety can be converted to esters, ethers, carbamates, sulfonates, or oxidized to the aldehyde for reductive amination or Horner–Wadsworth–Emmons chemistry [1]. This makes the compound the preferred procurement choice for medicinal chemistry groups building diverse dioxino[2,3-d]pyrimidine libraries for phenotypic or target-based screening.

DGAT-1 Inhibitor Optimization with Permeability Focus

The dioxino[2,3-d]pyrimidine scaffold was selected over the lactam core of PF-04620110 specifically to address passive permeability limitations. Compound 10, incorporating this scaffold, demonstrated a DGAT-1 IC₅₀ of 10 nM and in vivo triglyceride suppression at <3 mg kg⁻¹ p.o. [1]. The target methanol compound can serve as a starting material for synthesizing permeability-optimized DGAT-1 inhibitors, enabling procurement for programs that require oral bioavailability in metabolic disease indications.

Isoform-Selective PI3K Inhibitor Design

The Genentech patent establishes that the dioxino[2,3-d]pyrimidine scaffold confers PI3K inhibitory activity with potential isoform selectivity diverging from the oxazine-fused analogs [1]. The target compound, as the 2-hydroxymethyl dioxino derivative, provides a functionalizable entry into this selectively claimed IP space, supporting medicinal chemistry efforts in oncology or immunology where PI3K isoform selectivity is clinically desirable.

Application
Selection Property
Validation Focus
Fragment-based screening for kinase and metabolic enzyme targets
Fragment rule-of-three compliance
Ligand efficiency and initial affinity detection
Parallel library synthesis from hydroxymethyl handle
Synthetic versatility of primary alcohol
Derivatization scope (ester, ether, carbamate, oxidation)
DGAT-1 inhibitor research requiring oral exposure
Scaffold-dependent passive permeability
Passive permeability and triglyceride synthesis endpoints
PI3K isoform-selective inhibitor design
Dioxino vs. oxazine fusion geometry
PI3K isoform selectivity profiling
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